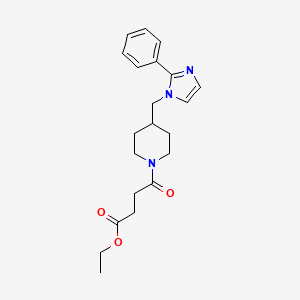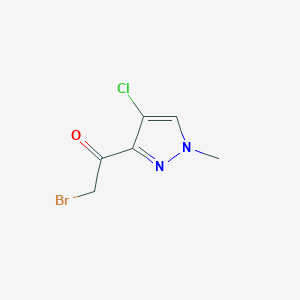
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates Formation : This compound is used in the synthesis of bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide, leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes play a role in the development of palladium chalcogenide nanoparticles, useful in various chemical applications (Sharma et al., 2015).
Ultrasound Promoted Synthesis : The compound is involved in the synthesis of novel pyrazoles and isoxazoles under silent and ultrasonic conditions. This method improves reaction times and yields, demonstrating the compound's role in facilitating efficient chemical reactions (Saleh & Abd El-Rahman, 2009).
Molecular Docking Studies : The compound forms part of a molecular structure that has been studied for its vibrational spectra, HOMO-LUMO analysis, and molecular docking, showing potential inhibitory activity against kinesin spindle protein, which could have implications in cancer research (ShanaParveen et al., 2016).
Synthesis of Various Derivatives
Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds like 1,3,4‐Thiadiazoles, Pyrazolo[1,5‐a]pyrimidines, and Thieno[3,2‐d]pyrimidines. These compounds have potential applications in pharmaceutical and chemical research (Abdelhamid et al., 2016).
Nucleophilic Substitution Reaction Study : A computational study investigated reactions between imidazole and various 2-bromo-1-arylethanones, including the subject compound. This study contributes to the understanding of chemical reaction mechanisms and potential pharmaceutical applications (Erdogan & Erdoğan, 2019).
Antimicrobial Compound Synthesis : Used in the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, exhibiting significant antimicrobial activity, which is crucial in the development of new antibiotics and antifungal agents (Abdel‐Aziz et al., 2009).
Advanced Synthesis Techniques
- Microwave Irradiation Synthesis : The compound's derivatives have been synthesized under microwave irradiation, demonstrating a more efficient synthesis method. This approach offers advantages in terms of reaction speed and energy efficiency (Katade et al., 2008).
Propiedades
IUPAC Name |
2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFXWYHFBJPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)
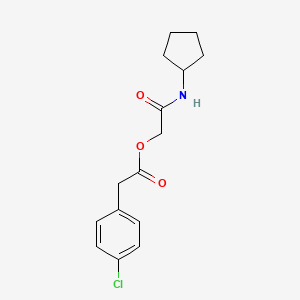
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
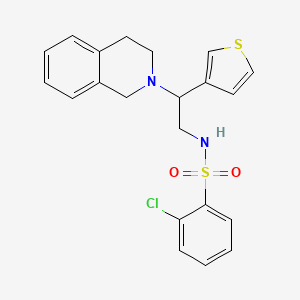
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
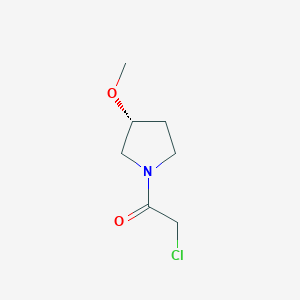
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)

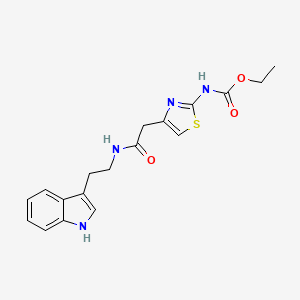
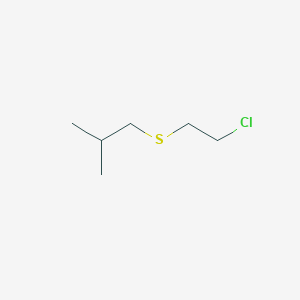
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)
![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
